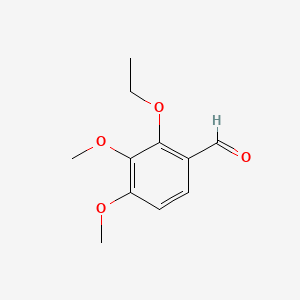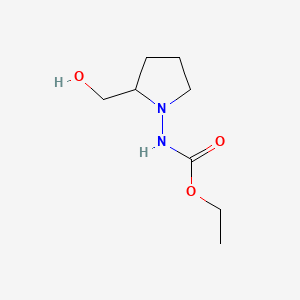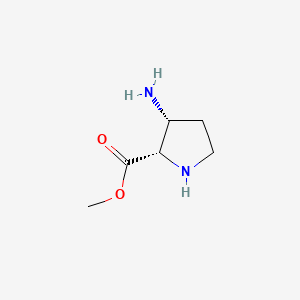
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is a chemical compound that belongs to the class of ribofuranosides. These compounds are derivatives of ribose, a five-carbon sugar that is a fundamental component of ribonucleic acid (RNA). The specific structure of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) includes an ethyl group and a 2,3-O-(1-methylethylidene) protective group, which makes it a valuable intermediate in organic synthesis and various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) typically involves the protection of the hydroxyl groups on the ribose molecule. One common method is the use of acetone and an acid catalyst to form the 2,3-O-(1-methylethylidene) group. The reaction conditions often include:
Solvent: Acetone
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Room temperature to reflux conditions
The ethyl group is introduced through an esterification reaction, where ethanol reacts with the protected ribose under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribonic acid derivatives, while reduction can produce deoxyribose analogs .
Applications De Recherche Scientifique
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) involves its interaction with various molecular targets. In biological systems, it can participate in the formation of glycosidic bonds, which are crucial for the structure and function of nucleic acids. The protective 2,3-O-(1-methylethylidene) group helps to stabilize the molecule and prevent unwanted side reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)
- D-Ribofuranoside, propyl 2,3-O-(1-methylethylidene)
- D-Ribofuranoside, butyl 2,3-O-(1-methylethylidene)
Uniqueness
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is unique due to its specific ethyl group and protective 2,3-O-(1-methylethylidene) group. These structural features provide distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
173532-18-8 |
|---|---|
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
[(3aR,6R,6aR)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7-,8-,9?/m1/s1 |
Clé InChI |
KITJEQXHHXMTOT-BYBOBHAWSA-N |
SMILES |
CCOC1C2C(C(O1)CO)OC(O2)(C)C |
SMILES isomérique |
CCOC1[C@H]2[C@@H]([C@H](O1)CO)OC(O2)(C)C |
SMILES canonique |
CCOC1C2C(C(O1)CO)OC(O2)(C)C |
Synonymes |
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









